[2-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate
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Overview
Description
[2-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a methoxy group, and a pyrrolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions.
Introduction of the Amino Group: The amino group is introduced by reacting the benzothiazole derivative with an appropriate amine, such as ethylamine.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone moiety is synthesized by reacting succinic anhydride with an appropriate amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the pyrrolidinone derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of benzothiazole carboxylic acid or benzothiazole aldehyde.
Reduction: Formation of benzothiazole alcohol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers are investigating its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The benzothiazole ring and the pyrrolidinone moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Cetylpyrid
Properties
IUPAC Name |
[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S/c1-24-9-2-3-11-10(6-9)17-16(26-11)18-12(20)8-25-15(23)7-19-13(21)4-5-14(19)22/h2-3,6H,4-5,7-8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHYIRBDUPFDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)COC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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